molecular formula C28H37N3O3 B2954528 GLP-1 antagonist CAS No. 475466-57-0

GLP-1 antagonist

Numéro de catalogue B2954528
Numéro CAS: 475466-57-0
Poids moléculaire: 463.622
Clé InChI: BFYLULHOYZNWPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GLP-1 antagonist is a peptide that is used in scientific research to study the effects of glucagon-like peptide-1 (GLP-1) on the body. GLP-1 is a hormone that is released in response to food intake and helps to regulate blood sugar levels. GLP-1 agonists, which are drugs that mimic the effects of GLP-1, are currently used to treat type 2 diabetes. However, GLP-1 antagonists are used in research to better understand the role of GLP-1 in the body and to develop new treatments for diabetes and other metabolic disorders.

Applications De Recherche Scientifique

Cardiac Protection

GLP-1, known for stimulating insulin secretion, has been identified to protect the heart against ischemia/reperfusion injury. This protection is achieved by activating prosurvival signaling pathways, such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are instrumental in reducing myocardial infarction and myocardial injury (Bose et al., 2005).

Metabolic and Weight Control

A novel human-based GLP-1 receptor antagonist has shown the ability to significantly increase food intake and body weight in obese mice, demonstrating the critical role of endogenous GLP-1 in mammalian energy balance (Patterson et al., 2011).

Enhancement of Cardiac L-Type Ca2+ Currents

GLP-1 enhances cardiac voltage-gated L-type Ca2+ currents through the cAMP-dependent protein kinase A mechanism, suggesting potential therapeutic implications for treating dysfunctional hearts (Xiao et al., 2011).

Novel Antibody Development for GLP-1R

Development of a monoclonal antagonistic antibody for GLP-1R, designed for in vivo use, has led to a better understanding of the physiological importance of GLP1R signaling, particularly in extrapancreatic tissues (Biggs et al., 2017).

Pain Hypersensitivity Suppression

GLP-1 receptor signaling in the spinal dorsal horn plays a crucial role in suppressing pain hypersensitivity, suggesting its therapeutic potential in pain management (Gong et al., 2014).

Neuroprotective Effects

GLP-1 agonists have shown potential neuroprotective effects in experimental models of Parkinson's disease and other neurodegenerative diseases, indicating a new therapeutic pathway for these conditions (Athauda & Foltynie, 2016).

Cytoprotective Pathways in Myocardial Infarction

GLP-1R agonists like liraglutide activate cytoprotective pathways, improving outcomes and survival after myocardial infarction in mice, suggesting their potential use in cardiac protective strategies (Noyan-Ashraf et al., 2009).

Suppression of Feeding and Glucose Tolerance

Endogenous GLP-1 acts on the paraventricular nucleus to suppress feeding, which could have implications for the treatment of obesity and related metabolic disorders (Katsurada et al., 2014).

Safety And Hazards

  • Cardiovascular Safety : Recent studies have explored cardiovascular outcomes with GLP-1 antagonists .

Propriétés

IUPAC Name

N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLULHOYZNWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLP-1 antagonist

Citations

For This Compound
751
Citations
S Chakraborty, M Halland, D Burton… - The Journal of …, 2019 - academic.oup.com
… enteral lipid infusion were borderline increased but not reduced by a GLP-1 antagonist. … during a GE study in DM, a GLP-1 antagonist reduces the severity of symptoms during enteral …
Number of citations: 15 academic.oup.com
CC Tseng, XY Zhang, MM Wolfe - American Journal of …, 1999 - journals.physiology.org
… , failed to confirm these findings (20), and the present studies demonstrating that the GIP antagonist exhibited more profound inhibition of insulin secretion than the GLP-1 antagonist are …
Number of citations: 116 journals.physiology.org
F Kolligs, HC Fehmann, R Göke, B Göke - Diabetes, 1995 - Am Diabetes Assoc
… used the recently discovered GLP-1 antagonist exendin (9-39… that preinjection of the GLP-1 antagonist leaves the insulin re… a GLP-1 antagonist under in vivo conditions. Injection of the …
Number of citations: 270 diabetesjournals.org
M Tang-Christensen, PJ Larsen… - American Journal …, 1996 - journals.physiology.org
… Moreover, the GLP-1 effect was abolished by coinjection of the GLP- 1 antagonist exendin-( g-39), providing evidence for the specificity of the GLP-l-induced inhibition of thirst. …
Number of citations: 777 journals.physiology.org
B Jones - British Journal of Pharmacology, 2022 - Wiley Online Library
… This possibility has not been fully explored, although it is notable that the GLP-1 antagonist exendin(9–39), which does not induce GLP-1 receptor internalisation, can also enter the …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
J Schirra, B Göke - Regulatory peptides, 2005 - Elsevier
… duodenum to circumvent gastric emptying with and without the GLP-1 antagonist [41]. By this experiment, … On the other hand, when employing the GLP-1 antagonist in vivo the net effect …
Number of citations: 177 www.sciencedirect.com
C Montrose-Rafizadeh, H Yang, BD Rodgers… - Journal of Biological …, 1997 - ASBMB
… ), this aspartate substitution in Ex2 did not modify the binding affinity, but converted the peptide to a strong GLP-1 antagonist. Our data suggest that in addition to the GLP-1 molecule, in …
Number of citations: 216 www.jbc.org
B Ahrén - Bioessays, 1998 - Wiley Online Library
… a recent study showed that already at the time of exocytosis, GLP-1 is metabolized by removal of the two N-terminal amino acids, yielding GLP-19–36amide, which is a GLP-1 antagonist…
Number of citations: 222 onlinelibrary.wiley.com
J Schirra, K Sturm, P Leicht, R Arnold… - The Journal of …, 1998 - Am Soc Clin Investig
… These data indicate that in humans, ex(939)NH2 is a potent GLP-1 antagonist without any agonistic properties. The pancreatic A cell is under a tonic inhibitory control of GLP-1. At …
Number of citations: 330 www.jci.org
W Gu, KA Winters, AS Motani… - American Journal …, 2010 - journals.physiology.org
… In addition, the GLP-1 antagonist Ex-(9–39) failed to completely abolish the efficacy of GCGR mAb treatment during ipGTT (Fig. 2A). It is documented that in type 2 diabetes the relative …
Number of citations: 63 journals.physiology.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.